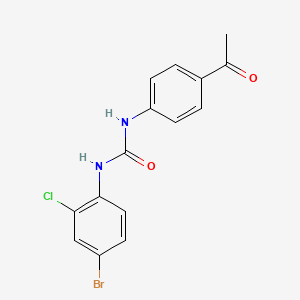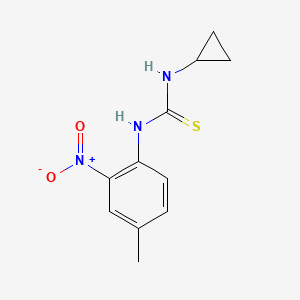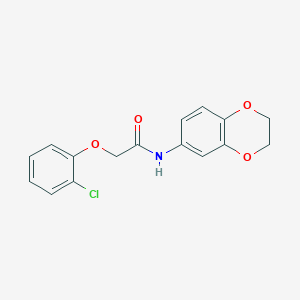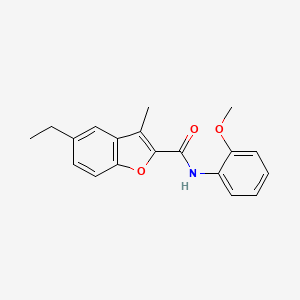
N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea
Übersicht
Beschreibung
N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea, also known as APTU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects. APTU is a thiourea derivative that has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. In
Wissenschaftliche Forschungsanwendungen
N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea has been studied extensively for its potential therapeutic effects. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea has also demonstrated anti-inflammatory effects by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB pathway. Additionally, N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea has been studied for its anti-viral properties, specifically against the hepatitis C virus.
Wirkmechanismus
The exact mechanism of action of N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea is not fully understood. However, studies have suggested that N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea may inhibit the activity of enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea may also inhibit the activation of NF-κB pathway, which plays a role in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea can induce apoptosis, or programmed cell death, in cancer cells. N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea has also been shown to reduce the production of reactive oxygen species, which can cause DNA damage and contribute to cancer development. Additionally, N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, which play a role in inflammation and cancer development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea in lab experiments is its low toxicity. N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea has been shown to have minimal toxicity in both in vitro and in vivo studies. Additionally, N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea has a relatively low cost compared to other anti-cancer drugs. However, one limitation of using N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
Future research on N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea could focus on its potential use in combination with other anti-cancer drugs to enhance its therapeutic effects. Additionally, further studies could investigate the use of N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea in other types of cancer, such as prostate cancer and ovarian cancer. The anti-inflammatory and anti-viral properties of N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea could also be explored further for potential therapeutic applications. Finally, the development of more efficient synthesis methods for N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea could improve its availability for research and potential clinical use.
In conclusion, N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea is a synthetic compound that has shown promising results in scientific research for its anti-cancer, anti-inflammatory, and anti-viral properties. Its mechanism of action is not fully understood, but studies suggest that it may inhibit enzymes involved in cancer cell proliferation and reduce inflammation. While N-(4-anilinophenyl)-N'-(2-hydroxyethyl)thiourea has advantages such as low toxicity and cost, its low solubility in water may limit its efficacy. Future research could focus on its potential use in combination with other anti-cancer drugs and its anti-inflammatory and anti-viral properties.
Eigenschaften
IUPAC Name |
1-(4-anilinophenyl)-3-(2-hydroxyethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-11-10-16-15(20)18-14-8-6-13(7-9-14)17-12-4-2-1-3-5-12/h1-9,17,19H,10-11H2,(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRUNLFTDSPKRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-3-[4-(phenylamino)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4735345.png)
![N-isopropyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4735347.png)

![2-[(4-amino-5-fluoro-2-pyrimidinyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B4735364.png)
![methyl (3-(4-methoxyphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4735374.png)
![N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4735380.png)



![methyl 4-{5-[3-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B4735414.png)
![8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4735422.png)
![5-[2-(benzyloxy)-5-methoxybenzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4735425.png)
![1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B4735430.png)